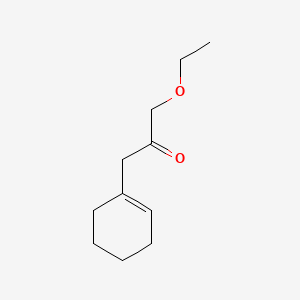![molecular formula C11H11ClF3NO B14667042 N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine CAS No. 39240-79-4](/img/structure/B14667042.png)
N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions. One common method involves the use of nonchlorinated organic solvents and maintaining reaction temperatures between 20°C to 70°C . The reaction is often carried out in the presence of a base such as potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, leading to inhibition of enzyme activity or modulation of receptor function . The chloro substituent also contributes to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Triflumizole: An imidazole derivative with a trifluoromethyl group used as a fungicide.
Fluazinam: A fungicide that inhibits spore germination and infection structure development.
Uniqueness
N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
39240-79-4 |
|---|---|
分子式 |
C11H11ClF3NO |
分子量 |
265.66 g/mol |
IUPAC 名称 |
N-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H11ClF3NO/c1-6(2)10(16-17)7-3-4-9(12)8(5-7)11(13,14)15/h3-6,17H,1-2H3 |
InChI 键 |
WGNIFJBKHBGSJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=NO)C1=CC(=C(C=C1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
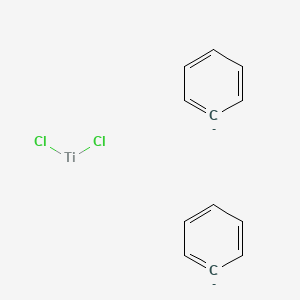
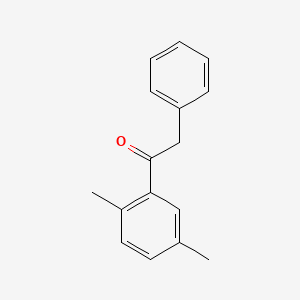
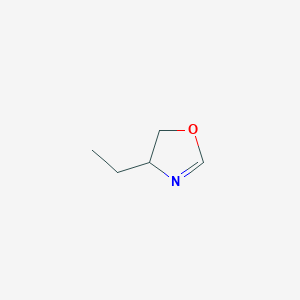
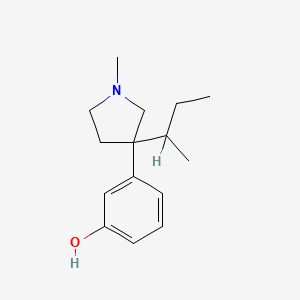
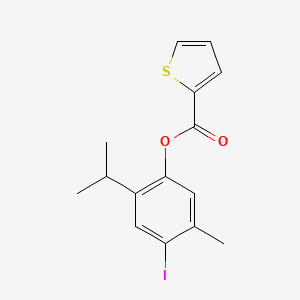
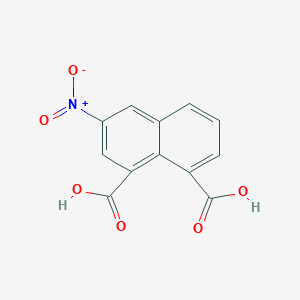
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
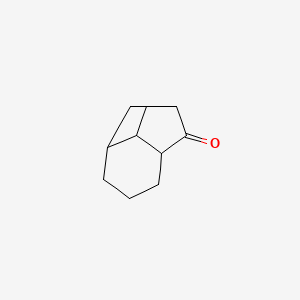
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
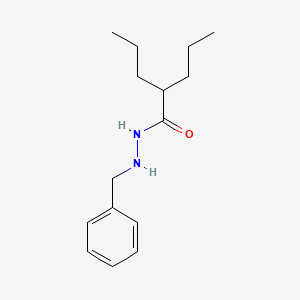
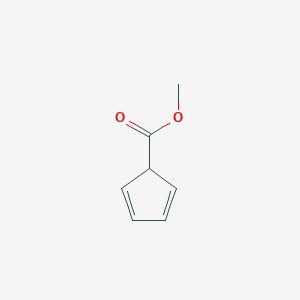
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
